

Validation of theoretical models with experimental H₂CS spectroscopic data

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Compound of Interest

Compound Name: Thioformaldehyde

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Bridging Theory and Experiment: A Comparative Guide to H₂CS Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical models with experimental spectroscopic data for **thioformaldehyde** (H₂CS), a molecule of significant interest in astrophysics and fundamental chemical physics. The validation of theoretical models through precise experimental data is crucial for the accurate prediction of molecular properties, which in turn can inform complex chemical simulations relevant to various fields, including drug development where understanding molecular interactions is key.

Data Presentation: Spectroscopic Constants

The following table summarizes key rotational and vibrational spectroscopic constants for the ground electronic state of H₂CS, comparing experimentally determined values with those obtained from theoretical calculations. This direct comparison highlights the accuracy of current theoretical models and identifies areas for further refinement.

Spectroscopic Constant	Experimental Value	Theoretical Value	Reference (Experimental)	Reference (Theoretical)
Rotational Constants (MHz)				
A	299738.1332(68)	299742.3	[1]	[2]
B	17654.83441(74)	17654.6	[1]	[2]
C	16559.34919(74)	16559.2	[1]	[2]
Vibrational Frequencies (cm ⁻¹)				
ν_1 (CH ₂ sym. stretch)	2971.0	2971.1	[3]	[3]
ν_2 (CH ₂ scissors)	1457.5	1457.6	[3]	[3]
ν_3 (CS stretch)	1059.2	1059.2	[3]	[3]
ν_4 (CH ₂ out-of-plane wag)	991.0	991.0	[3]	[3]
ν_5 (CH ₂ asym. stretch)	3024.6	3024.7	[3]	[3]
ν_6 (CH ₂ in-plane rock)	990.2	990.2	[3]	[3]

Experimental Protocols

The experimental data cited in this guide were obtained using high-resolution spectroscopic techniques. Below are summaries of the key methodologies employed.

1. Rotational Spectroscopy:

- Fast Scan Submillimeter-wave Spectroscopic Technique (FASSST): This technique was utilized to record the rotational spectrum of H₂CS over broad frequency ranges, typically from 110 to 377 GHz and higher.[1][4]

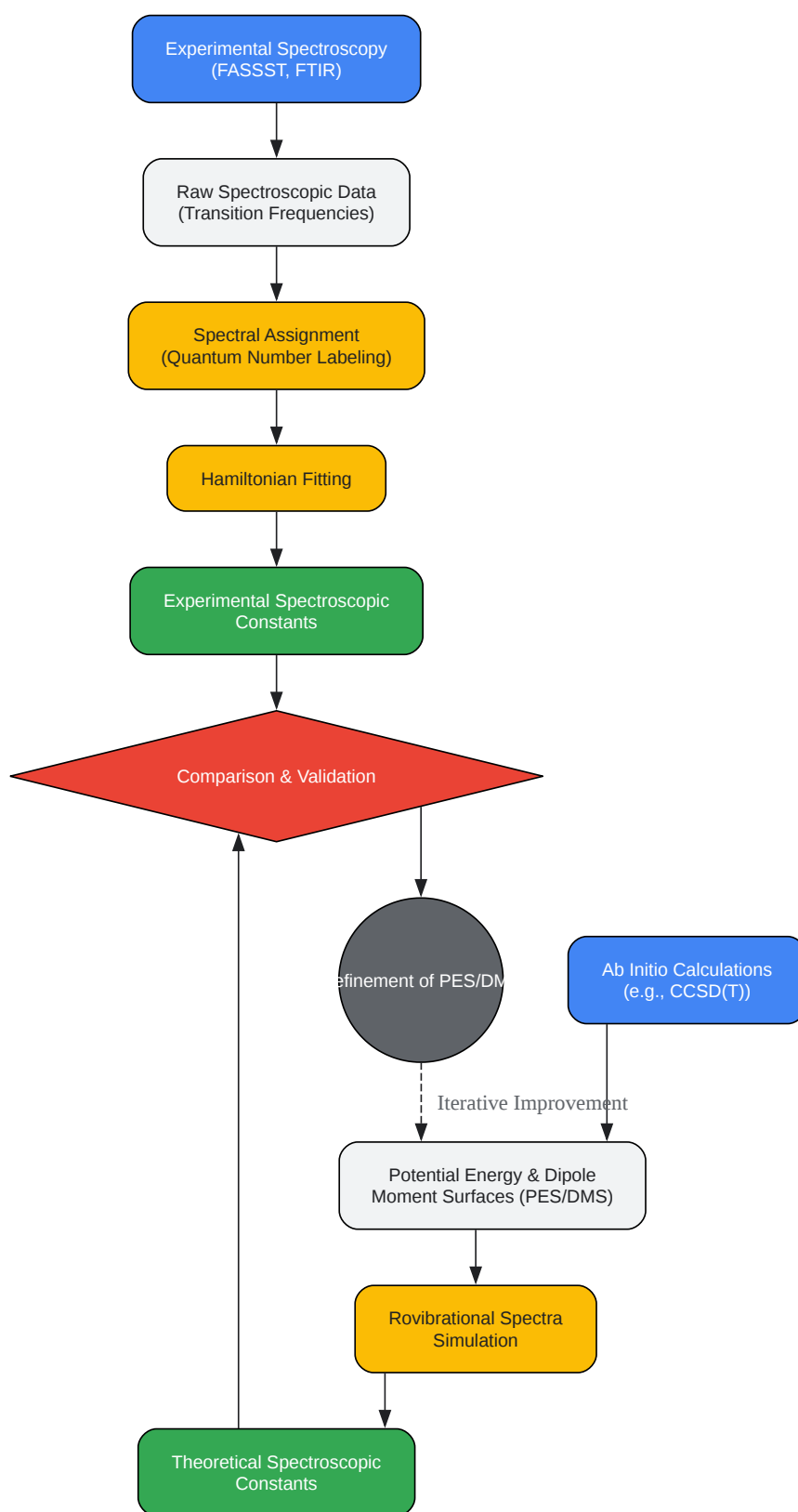
- Sample Preparation: **Thioformaldehyde** is a transient species and was generated in the gas phase by pyrolysis of trimethylene sulfide ((CH₂)₃S).[5]
- Data Acquisition: The spectrometer measures the absorption of submillimeter-wave radiation by the gas-phase molecules as a function of frequency. The high sensitivity of this method allows for the detection of transitions from various vibrational states and isotopic species.[1][4]
- Analysis: The measured transition frequencies are fitted using effective rotational Hamiltonians, such as Watson's S-reduced Hamiltonian, to determine precise rotational and centrifugal distortion constants.[1]

2. Rovibrational Spectroscopy:

- Fourier-Transform Infrared (FTIR) Spectroscopy: High-resolution FTIR spectroscopy has been employed to study the vibrational bands of H₂CS, particularly in the 10 μm region.[2][3]
 - Instrumentation: A Fourier-transform spectrometer with a resolution of up to 0.005 cm⁻¹ was used to record the spectra.[3]
 - Analysis: The complex rovibrational spectra are analyzed to identify and assign individual transitions. This process is often complicated by strong perturbations, such as Coriolis interactions between nearly degenerate vibrational states (e.g., ν₄ and ν₆).[3] The analysis yields precise vibrational band origins and rotational constants for each vibrational state.

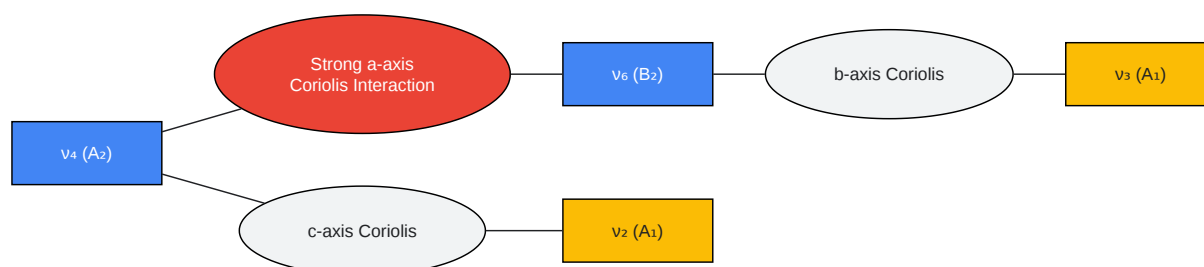
Mandatory Visualization

The following diagrams illustrate the workflow for validating theoretical spectroscopic models of H₂CS using experimental data and the logical relationship in the analysis of interacting vibrational states.



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Caption: Workflow for the validation of theoretical models with experimental data.



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Caption: Coriolis interactions between the low-lying vibrational states of H2CS.

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